Enhanced Hydrogen-Bond Donor Capacity Versus the 6-Deoxy Analog (2-(3-Ethoxy-4-hydroxyphenyl)-4H-chromen-4-one)
The target compound possesses two hydrogen-bond donor (HBD) groups (6-OH and 4′-OH) versus one HBD (4′-OH only) in the 6-deoxy analog 2-(3-ethoxy-4-hydroxyphenyl)-4H-chromen-4-one. This increases the topological polar surface area (TPSA) from a predicted ~56 Ų to 76 Ų, while maintaining a favorable LogP of 3.18 and zero Rule-of-5 violations . The additional 6-OH donor is critical for interactions with biological targets: in the 6-hydroxyflavone chemotype, the 6-OH group has been shown to enable Fe(III) coordination that underpins antiviral virucidal activity, a mechanism unavailable to 6-deoxy analogs [1].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 76 Ų; LogP = 3.18 |
| Comparator Or Baseline | 2-(3-Ethoxy-4-hydroxyphenyl)-4H-chromen-4-one: HBD = 1; TPSA ≈ 56 Ų (predicted); LogP ≈ 3.4 (predicted) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +20 Ų; ΔLogP ≈ −0.22 |
| Conditions | ACD/Labs Percepta predicted physicochemical properties (ChemSpider) |
Why This Matters
The additional HBD and higher TPSA directly affect solubility, permeability, and target-binding versatility, making the compound functionally non-interchangeable with its 6-deoxy analog in any assay where hydrogen bonding to the A-ring region is pharmacophorically relevant.
- [1] D. B. Thompson, J. L. Martin, et al. Physicochemical Properties Govern the Activity of Potent Antiviral Flavones. ACS Omega, 2019, 4(3), 4871–4887. View Source
